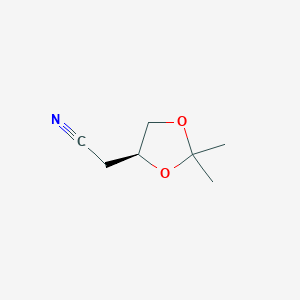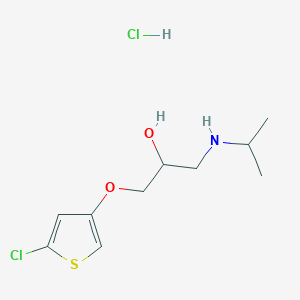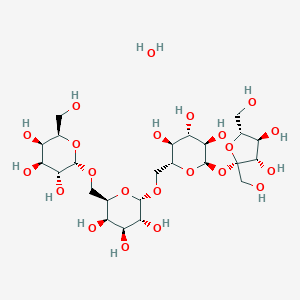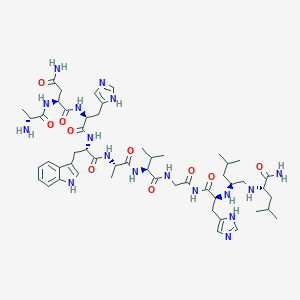
2',3',5'-Tri-O-acetylcytidine hydrochloride
Overview
Description
2',3',5'-Tri-O-acetylcytidine hydrochloride is a chemically modified nucleoside, which is a building block of RNA. The acetyl groups at the 2', 3', and 5' positions protect the hydroxyl groups during chemical synthesis, making it a valuable intermediate in the preparation of more complex nucleoside derivatives.
Synthesis Analysis
The synthesis of related cytidine derivatives has been explored in the literature. For instance, the synthesis of 2',5'- and 3',5'-di-O-tritylcytidine derivatives involves the thiation of uridine derivatives followed by conversion to the cytidine counterparts using methanolic ammonia . Although this does not directly describe the synthesis of 2',3',5'-Tri-O-acetylcytidine hydrochloride, the methods used for protecting groups and subsequent conversion to cytidine derivatives are relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of 2',3',5'-Tri-O-acetylcytidine hydrochloride would include a cytidine base with acetyl groups attached to the sugar moiety at the 2', 3', and 5' positions. The presence of these acetyl groups would influence the physical and chemical properties of the molecule, such as its solubility and reactivity.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2',3',5'-Tri-O-acetylcytidine hydrochloride, they do provide insight into the reactivity of similar compounds. For example, the regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine demonstrate the reactivity of azido groups in nucleoside analogs . This suggests that the acetyl-protected cytidine could also undergo specific chemical reactions at the unprotected sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2',3',5'-Tri-O-acetylcytidine hydrochloride would be influenced by the acetyl protecting groups. These groups would increase the molecule's lipophilicity compared to the non-acetylated cytidine, potentially affecting its solubility in organic solvents. The acetyl groups also provide steric hindrance, which could affect the molecule's reactivity and the conditions required for deprotection or further chemical modification.
Scientific Research Applications
Synthesis and Chemical Properties
- One-Step Halogenation of Uridine and Related Reactions : The study by Marumoto and Honjo (1974) details the reaction of uridine with acyl bromide, leading to the formation of various derivatives, including those related to cytidine and N4-acetylcytidine. This research sheds light on the chemical properties and potential reactions involving 2',3',5'-Tri-O-acetylcytidine hydrochloride (Marumoto & Honjo, 1974).
Enzyme-Catalyzed Modifications
- Enzyme-Catalyzed Deacetylation for Cytidine Derivatives : Kuboki et al. (2000) present a method using Aspergillus niger lipase and Burkholderia cepacia esterase to obtain N4-acetylcytidine and 2′,3′-O,N4-triacetylcytidine from a peracetylated form of cytidine, under mild conditions. This highlights the role of enzymatic processes in the modification of cytidine derivatives, relevant to 2',3',5'-Tri-O-acetylcytidine hydrochloride (Kuboki et al., 2000).
Biological Implications and RNA Stability
- Role of N4-Acetylcytidine in RNA : Research by Bartee et al. (2022) and (2021) delves into the synthesis of N4-acetylcytidine (ac4C) and its effects on RNA duplex stability, particularly in human rRNA and tRNA. They show that ac4C plays a significant role in RNA stability, relevant to understanding the biological implications of modified cytidine derivatives like 2',3',5'-Tri-O-acetylcytidine hydrochloride (Bartee et al., 2022), (Bartee et al., 2021).
Gene Regulation and Disease Association
- Gene Regulation and Clinical Relevance : Jin et al. (2020) systematically review the role of N4-acetylcytidine (ac4C) in gene expression regulation and its association with various human diseases, especially cancer. This indicates the potential clinical relevance of studying modified cytidine derivatives, like 2',3',5'-Tri-O-acetylcytidine hydrochloride, in the context of disease and gene regulation (Jin et al., 2020).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H/t10-,12-,13-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDAYVSFFBNVOE-VNQMUNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546881 | |
| Record name | 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate hydrochloride | |
CAS RN |
63639-21-4 | |
| Record name | 2',3',5'-Tri-O-acetylcytidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















